molecular formula C12H11NO2 B1306722 Methyl 3-(1H-pyrrol-1-yl)benzoate CAS No. 168618-25-5

Methyl 3-(1H-pyrrol-1-yl)benzoate

Cat. No.: B1306722
CAS No.: 168618-25-5
M. Wt: 201.22 g/mol
InChI Key: AORPZPNEEGITMY-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Structural Studies

Crystal Structure and Molecular Studies

Electropolymerization and Sensor Applications

  • Another study focused on the electropolymerization and electrocopolymerization of a pyrrole derivative, showcasing how this compound derivatives can be used to improve the electrochromic properties of polypyrrole films, suggesting applications in smart materials and sensors (Sebastian Schneider, Matthias Füser, M. Bolte, A. Terfort, 2017).

Corrosion Inhibition Studies

Biochemical Analysis

Biochemical Properties

Methyl 3-(1H-pyrrol-1-yl)benzoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for drug metabolism and toxicity. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the MAPK pathway, this compound can affect gene expression and cellular metabolism. Studies have also shown that this compound can induce oxidative stress in cells, leading to changes in cellular function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It has been observed to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, this compound can activate transcription factors, such as nuclear factor-kappa B (NF-κB), which play a role in regulating immune responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time. These degradation products may have different biological activities and can contribute to the compound’s overall effects in in vitro and in vivo studies .

Properties

IUPAC Name

methyl 3-pyrrol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORPZPNEEGITMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299033
Record name Methyl 3-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168618-25-5
Record name Methyl 3-(1H-pyrrol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of methyl 3-aminobenzoate (110.0 g) and 2,5-dimethoxytetrahydrofuran (141.4 ml) in acetic acid (330 ml) was heated under reflux for 50 minutes under stirring and the solvent was removed by concentration in vacuo. To the residue was added a mixture of ethyl acetate and water, and adjusted to pH 8 with potassium carbonate. The separated organic layer was washed with water and dried over magnesium sulfate. Evaporation of a solvent gave a residue, which was purified by column chromatography on silica gel eluting with chloroform. The eluted fractions containing the desired product were collected and evaporated in vacuo to give methyl 3-(pyrrol-1-yl)benzoate (112.84 g) as an oil.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
141.4 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

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